molecular formula C10H3Cl2NO2 B1580715 6,8-Dichloro-3-cyanochromone CAS No. 72798-32-4

6,8-Dichloro-3-cyanochromone

Cat. No. B1580715
CAS RN: 72798-32-4
M. Wt: 240.04 g/mol
InChI Key: YERQUFAYRCSXEQ-UHFFFAOYSA-N
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Patent
US04320133

Procedure details

8 g of the product of step (a) are dissolved in 30 ml of conc. sulphuric acid and the solution is allowed to stand for 18 hours at room temperature. After addition of 90 m of conc. and 200 ml of 80% sulphuric acid, 5.5 g of sodium nitrite in 10 ml of water are introduced under the liquid surface at 5°-10°. The mixture is stirred at 10° for 15 minutes and at 70° for 30 minutes and then poured into 1 l of water. The resulting precipitate is separated, washed 3 times with water and twice with ethanol, to obtain the heading compound, m.p. 196°, which can be crystallised from acetic acid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12](=[O:13])[C:11]2[C:6](=[C:7]([Cl:15])[CH:8]=[C:9]([Cl:14])[CH:10]=2)[O:5][CH:4]=1)#N.N([O-])=[O:17].[Na+].[OH2:20]>S(=O)(=O)(O)O>[Cl:14][C:9]1[CH:10]=[C:11]2[C:6](=[C:7]([Cl:15])[CH:8]=1)[O:20][CH:1]=[C:3]([C:4]([OH:17])=[O:5])[C:12]2=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(#N)C1=COC2=C(C=C(C=C2C1=O)Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 10° for 15 minutes and at 70° for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced under the liquid surface at 5°-10°
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is separated
WASH
Type
WASH
Details
washed 3 times with water
CUSTOM
Type
CUSTOM
Details
twice with ethanol, to obtain the heading compound, m.p. 196°, which
CUSTOM
Type
CUSTOM
Details
can be crystallised from acetic acid

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC=1C=C2C(C(=COC2=C(C1)Cl)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.